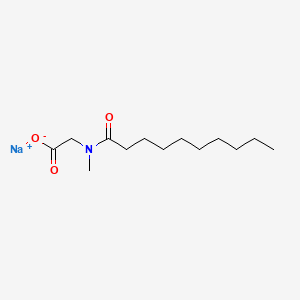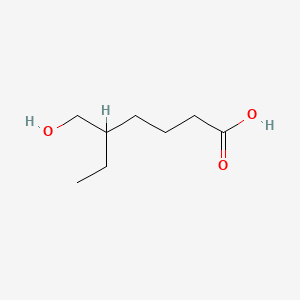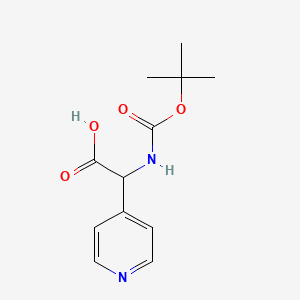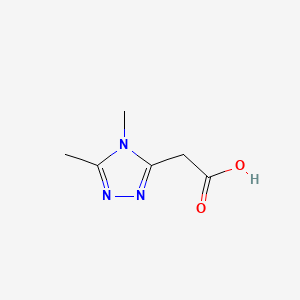
Sodium caproyl sarcosinate
Descripción general
Descripción
Sodium caproyl sarcosinate is an anionic surfactant derived from sarcosine . It is reported to function in cosmetics as a hair conditioning agent and can also function as a surfactant or cleansing agent .
Synthesis Analysis
Sodium caproyl sarcosinate is usually synthesized through acylation and neutralization reactions involving lauric acid and sodium sarcosine . Amino acids acylation with fatty acid chlorides in the alkaline aqueous medium after Schotten-Baumann reaction yields sodium salts of a mixture of N α -acylamino acids and fatty acids .Molecular Structure Analysis
The molecular formula of Sodium caproyl sarcosinate is C13H24NNaO3 . It is composed of an amide comprising a fatty acyl residue and sarcosine .Chemical Reactions Analysis
The carboxylate of Sodium caproyl sarcosinate has a pKa of about 3.6 and is therefore negatively charged in solutions of pH greater than about 5.5 . It can form micelle-like aggregates when mixed with other surfactants .Physical And Chemical Properties Analysis
Sodium caproyl sarcosinate is an anionic surfactant with a hydrophobic 12-carbon chain and a hydrophilic carboxylate . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Surfactant Systems
- Scientific Field: Chemistry
- Application Summary: Sodium caproyl sarcosinate is used in surfactant systems, which are substances that can reduce the surface tension of liquids, allowing them to spread out more easily .
- Methods of Application: Sodium caproyl sarcosinate is combined with other surfactants to create a system with improved properties in terms of surface tension and foaming power .
- Results: The surfactant systems containing Sodium caproyl sarcosinate showed synergetic behavior, leading to improved properties in terms of surface tension and foaming power .
Marble Industry
- Scientific Field: Industrial Waste Management
- Application Summary: Sodium caproyl sarcosinate is used as a flotation collector in the marble industry to produce high value-added filler from harmful dust .
- Methods of Application: Sodium caproyl sarcosinate is used to selectively float calcite, a calcium mineral, from ultrafine marble waste .
Biological Separation and Protein Stability
- Scientific Field: Biochemistry
- Application Summary: Sodium caproyl sarcosinate has been found to be useful in achieving biological separation and maintaining protein stability .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results: The results or outcomes of this application are not specified in the source .
RNA Purification
- Scientific Field: Molecular Biology
- Application Summary: Sodium caproyl sarcosinate is useful in concentrated salt solutions used in the cell lysis step during RNA purification .
- Methods of Application: It helps avoid excessive foaming during the cell lysis step .
- Results: The specific results or outcomes of this application are not detailed in the source .
Membrane Protein Purification
- Scientific Field: Biochemistry
- Application Summary: Sodium caproyl sarcosinate is commonly employed for purifying membrane proteins .
- Methods of Application: It facilitates cell lysis in RNA purification protocols and membrane solubilization .
- Results: The specific results or outcomes of this application are not detailed in the source .
Personal Care Products
- Scientific Field: Cosmetology
- Application Summary: Sodium caproyl sarcosinate is commonly used in shampoos, toothpaste, shaving foams, and foam wash products .
- Methods of Application: It creates a rich and stable lather that can enhance the appearance and feel of the hair and skin .
- Results: The specific results or outcomes of this application are not detailed in the source .
Antimicrobial Agent
- Scientific Field: Microbiology
- Application Summary: Sodium caproyl sarcosinate has been found to inhibit the bacterial flora of human saliva and gut at 0.25% concentration. It also acts as a fungistatic agent in aqueous dispersion at 1% concentration .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results: The specific results or outcomes of this application are not detailed in the source .
Drug Delivery
- Scientific Field: Pharmaceutical Sciences
- Application Summary: Sodium caproyl sarcosinate can help carry other small molecules, such as drugs, through the skin .
- Methods of Application: Addition of a mixture of equal parts of sodium caproyl sarcosinate and the non-ionic surfactant sorbitan monolaurate (S20) to a buffered water:ethanol solution led to the formation of micelle-like aggregates .
- Results: The specific results or outcomes of this application are not detailed in the source .
Bath, Shower & Soaps
- Scientific Field: Cosmetology
- Application Summary: Sodium caproyl sarcosinate is used in bath, shower, and soap products .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results: The specific results or outcomes of this application are not detailed in the source .
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;2-[decanoyl(methyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3.Na/c1-3-4-5-6-7-8-9-10-12(15)14(2)11-13(16)17;/h3-11H2,1-2H3,(H,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXIWMVZOWQLIH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184452 | |
| Record name | Sodium caproyl sarcosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium caproyl sarcosinate | |
CAS RN |
30377-07-2 | |
| Record name | Sodium caproyl sarcosinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030377072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium caproyl sarcosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM CAPROYL SARCOSINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F85D15685U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol](/img/structure/B571494.png)



